Gnetuhainin I
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Overview
Description
Gnetuhainin I is a naturally occurring stilbene dimer isolated from the caulis of Gnetum montanum Markgr . Stilbenoids, including this compound, are a class of plant polyphenols characterized by their intricate structures and diverse biological activities . This compound has attracted significant interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gnetuhainin I involves complex organic reactions, typically starting from simpler stilbene monomers. The key steps include regioselective oxidative coupling and polymerization through specific bonds such as 8-O-4’ and 7-8’ . Extensive analysis using mass spectrometry (MS), one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy is employed to elucidate the structure of the synthesized compound .
Industrial Production Methods: Currently, this compound is primarily obtained through extraction from natural sources, specifically the caulis of Gnetum montanum Markgr . Industrial-scale production methods are still under development, focusing on optimizing extraction techniques and improving yield.
Chemical Reactions Analysis
Types of Reactions: Gnetuhainin I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Gnetuhainin I has a wide range of scientific research applications, including:
Mechanism of Action
Gnetuhainin I exerts its effects primarily through the inhibition of ATP citrate lyase (ACLY), an enzyme involved in the synthesis of fatty acids . By inhibiting ACLY, this compound can reduce the production of fatty acids, which may have therapeutic implications for metabolic diseases . The molecular targets and pathways involved include the downregulation of lipid biosynthesis and modulation of metabolic pathways .
Comparison with Similar Compounds
Gnetuhainin P: Another stilbene dimer isolated from Gnetum montanum Markgr, with similar structural features.
Gnemontanins A, B, C, D, E, F, and G: A series of structurally related stilbene dimers with varying biological activities.
Uniqueness of Gnetuhainin I: this compound is unique due to its specific inhibitory effect on ATP citrate lyase (ACLY), which distinguishes it from other similar compounds . Additionally, its complex structure and specific polymerization bonds contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C30H28O9 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-1-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |
InChI |
InChI=1S/C30H28O9/c1-38-24-9-14(3-5-21(24)34)26-27(16-7-17(31)11-18(32)8-16)29(20-12-19(33)13-23(36)28(20)26)30(37)15-4-6-22(35)25(10-15)39-2/h3-13,26-27,29-37H,1-2H3/t26-,27-,29-,30-/m1/s1 |
InChI Key |
WYHOIPCIJQFCKG-XQQPTAJKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3)O)O)[C@@H](C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(C3=C2C(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
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